molecular formula C21H18N2O4S B2366754 2-(furan-2-yl)-N-phenethyl-4-(phenylsulfonyl)oxazol-5-amine CAS No. 823829-40-9

2-(furan-2-yl)-N-phenethyl-4-(phenylsulfonyl)oxazol-5-amine

Cat. No.: B2366754
CAS No.: 823829-40-9
M. Wt: 394.45
InChI Key: CLELMSQRQWVWOU-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-N-phenethyl-4-(phenylsulfonyl)oxazol-5-amine is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-N-phenethyl-4-(phenylsulfonyl)oxazol-5-amine typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the oxazole ring using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the furan-2-yl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate furan derivatives.

    N-alkylation with 2-phenylethylamine: The final step involves the alkylation of the oxazole nitrogen with 2-phenylethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the benzenesulfonyl group can yield the corresponding benzylamine derivative.

    Substitution: The oxazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are commonly used.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-N-phenethyl-4-(phenylsulfonyl)oxazol-5-amine would depend on its specific biological target. Generally, oxazole derivatives can interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The benzenesulfonyl group may enhance binding affinity to certain proteins, while the furan and phenylethyl groups can contribute to the overall pharmacophore.

Comparison with Similar Compounds

Similar Compounds

    4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazole: Lacks the N-(2-phenylethyl) group.

    2-(furan-2-yl)-N-(2-phenylethyl)-1,3-oxazol-5-amine: Lacks the benzenesulfonyl group.

    4-(benzenesulfonyl)-1,3-oxazol-5-amine: Lacks both the furan-2-yl and N-(2-phenylethyl) groups.

Uniqueness

2-(furan-2-yl)-N-phenethyl-4-(phenylsulfonyl)oxazol-5-amine is unique due to the combination of its functional groups, which may confer specific biological activities and chemical reactivity not observed in similar compounds.

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(furan-2-yl)-N-(2-phenylethyl)-1,3-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c24-28(25,17-10-5-2-6-11-17)21-20(22-14-13-16-8-3-1-4-9-16)27-19(23-21)18-12-7-15-26-18/h1-12,15,22H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLELMSQRQWVWOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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